N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-4-20-12-8-6-5-7-11(12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBAMEAJNYDEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Methylation: The acetylated thiazole is methylated using methyl iodide and a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the reaction of the thiazole derivative with 2-(ethylthio)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and benzamide moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced forms of the compound with alcohol or amine functionalities.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide exhibits various biological activities, making it a candidate for therapeutic applications. Key areas of interest include:
1. Enzyme Inhibition:
- The compound has been shown to inhibit specific enzymes crucial for cellular processes. For example, it modulates the activity of phosphodiesterases involved in inflammation and cancer pathways .
2. Antimicrobial Activity:
- Studies indicate that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The presence of the thiazole moiety enhances its interaction with microbial targets .
3. Anticancer Potential:
- Research has demonstrated that this compound can induce apoptosis in cancer cells. Its structure allows it to selectively target cancerous cells while sparing normal cells, suggesting a promising avenue for cancer therapy .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and ethylthio groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- *Calculated molecular weight.
- The ethylthio group in the target compound distinguishes it from nitro (nitazoxanide), halogen (), and sulfonyl () analogues.
Physicochemical Properties
- Thermal Stability : High melting points (e.g., 290°C for 8a in ) are common in thiazole benzamides due to strong intermolecular hydrogen bonding and aromatic stacking .
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties . This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
- Acetylation : The thiazole intermediate is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
- Methylation : The acetylated thiazole undergoes methylation with methyl iodide and a base like potassium carbonate.
- Formation of the Benzamide Moiety : This final step involves coupling the thiazole derivative with 2-(ethylthio)benzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme and receptor activity, while the acetyl and ethylthio groups enhance binding affinity and specificity.
Key mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit various enzymes critical for cellular processes.
- Disruption of Cellular Processes : It can interfere with normal cellular functions, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may activate or inhibit signaling pathways involved in inflammation and cancer progression .
3.1 Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar thiazole structures exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
3.2 Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. In vitro studies demonstrate its effectiveness against multiple cancer cell lines, including:
These findings suggest that this compound could serve as a lead compound in anticancer drug development.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial activity .
Case Study 2: Anticancer Potential
In another study focusing on its anticancer effects, this compound was tested on A-431 cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 5 µM .
5. Conclusion
This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its efficacy as a potential therapeutic agent. Ongoing research is warranted to further elucidate its mechanisms and optimize its pharmacological profiles.
Q & A
Q. What are the optimized synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A typical protocol involves reacting 5-acetyl-4-methylthiazol-2-amine with 2-(ethylthio)benzoyl chloride in dry pyridine under ice-cooled conditions for 6–12 hours. Post-reaction, the mixture is diluted with ice water, extracted with chloroform, and purified via recrystallization (ethanol/hexane) . Alternative routes use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 100°C) with comparable yields (65–75%) . Key variables affecting yield include solvent polarity (pyridine vs. DMF), stoichiometry (1:1.1 molar ratio of amine to acyl chloride), and purification methods (column chromatography vs. recrystallization) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR : H and C NMR identify acetyl ( ppm, singlet), thiazole protons ( ppm), and ethylthio groups ( ppm, triplet for CH; ppm, quartet for SCH) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, confirming the planar thiazole ring and intermolecular hydrogen bonds (e.g., N–H⋯N interactions at 2.89 Å) that stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 349.0824 for CHNOS) .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity and mechanism of action of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER) are used to model interactions with targets like PFOR enzymes or Hedgehog pathway proteins. For example:
- Docking : The acetyl group forms hydrogen bonds with catalytic residues (e.g., Arg248 in PFOR), while the ethylthio moiety engages in hydrophobic interactions .
- Free energy calculations (MM-PBSA) : Estimate binding energies ( kcal/mol) to prioritize derivatives .
- Pharmacophore modeling : Aligns the thiazole core and benzamide moiety with known inhibitors (e.g., SMO inhibitors like vismodegib) .
Q. How does structural modification of the thiazole ring or benzamide group impact bioactivity in anticancer assays?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Acetyl group replacement : Substituting with nitro (NO) reduces cytotoxicity (IC increases from 12 μM to >50 μM in HCT116 cells), likely due to steric hindrance .
- Ethylthio optimization : Replacing ethylthio with methylsulfonyl improves solubility but decreases membrane permeability (logP increases from 2.1 to 3.4) .
- Thiazole methylation : 4-Methyl substitution enhances metabolic stability (t in liver microsomes: 45 min vs. 22 min for unmethylated analogs) .
Data Contradiction Analysis
Q. How can discrepancies in reported synthesis yields (50–85%) for similar thiazole amides be resolved?
- Critical Analysis : Yield variations arise from:
- Purification methods : Chromatography (85% yield) vs. recrystallization (60–70%) introduces losses due to solubility differences .
- Catalyst use : Microwave-assisted reactions with KI catalysis achieve 80% yield vs. 65% without .
- Side reactions : Competing acylation at the thiazole nitrogen (minor product <5%) is mitigated by low-temperature conditions (0–5°C) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?
- Methodological Answer :
- PFOR inhibition : Spectrophotometric assay monitoring pyruvate-dependent ferredoxin reduction at 600 nm (IC determination) .
- Cell viability : MTT assay in cancer cell lines (e.g., HepG2, MDA-MB-468) with 48-hour exposure and dose-response curves (0.1–100 μM) .
- Target engagement : Cellular thermal shift assay (CETSA) to validate binding to putative targets like SMO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
